![molecular formula C19H18O4 B270587 2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane), also known as coumarin-spirooxazine, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)rooxazine involves the photoisomerization of the spirooxazine moiety upon exposure to UV light. This results in a change in the electronic properties of the compound, which can be exploited for various research applications.
Biochemical and Physiological Effects:
Coumarin-spirooxazine has been shown to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Additionally, it has been investigated for its potential use in the treatment of cancer, as well as in the prevention of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)rooxazine is its high stability and photoreactivity, which make it an ideal candidate for use in various research applications. However, its use is limited by its relatively low solubility in water and its potential toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are numerous future directions for research on 2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)rooxazine, including the development of new photochromic materials, the investigation of its potential use in drug delivery systems, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in laboratory experiments.
In conclusion, 2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)rooxazine is a highly promising chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its applications in various fields of scientific research.
Synthesemethoden
The synthesis of 2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)rooxazine involves the reaction of coumarin with spirooxazine in the presence of a catalyst. The resulting product is a highly stable and photoreactive compound that can be easily modified to suit various research applications.
Wissenschaftliche Forschungsanwendungen
Coumarin-spirooxazine has been extensively studied for its potential applications in various fields of scientific research. Its unique properties make it an ideal candidate for use in the development of photochromic materials, optical sensors, and molecular switches. Additionally, it has been investigated for its potential use in drug delivery systems, as well as in the treatment of various diseases.
Eigenschaften
Produktname |
2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane) |
---|---|
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
3-spiro[1,3-dioxane-5,5//'-bicyclo[2.2.1]hept-2-ene]-2-ylchromen-4-one |
InChI |
InChI=1S/C19H18O4/c20-17-14-3-1-2-4-16(14)21-9-15(17)18-22-10-19(11-23-18)8-12-5-6-13(19)7-12/h1-6,9,12-13,18H,7-8,10-11H2 |
InChI-Schlüssel |
RUCWEYBMCQHPJC-UHFFFAOYSA-N |
SMILES |
C1C2CC3(C1C=C2)COC(OC3)C4=COC5=CC=CC=C5C4=O |
Kanonische SMILES |
C1C2CC3(C1C=C2)COC(OC3)C4=COC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.